molecular formula C8H16O4SSi B14472407 Trimethylsilyl 2-oxocyclopentane-1-sulfonate CAS No. 72458-55-0

Trimethylsilyl 2-oxocyclopentane-1-sulfonate

Cat. No.: B14472407
CAS No.: 72458-55-0
M. Wt: 236.36 g/mol
InChI Key: ZSZPQJVHLYOAAB-UHFFFAOYSA-N
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Description

Trimethylsilyl 2-oxocyclopentane-1-sulfonate is a chemical compound known for its unique structural properties and reactivity. It consists of a cyclopentane ring with a sulfonate group and a trimethylsilyl group attached to it. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 2-oxocyclopentane-1-sulfonate typically involves the reaction of cyclopentanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Cyclopentanone+Trimethylsilyl chlorideBaseTrimethylsilyl 2-oxocyclopentane-1-sulfonate\text{Cyclopentanone} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} Cyclopentanone+Trimethylsilyl chlorideBase​Trimethylsilyl 2-oxocyclopentane-1-sulfonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2-oxocyclopentane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Trimethylsilyl 2-oxocyclopentane-1-sulfonate has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for alcohols and amines, facilitating multi-step synthesis processes.

    Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which Trimethylsilyl 2-oxocyclopentane-1-sulfonate exerts its effects involves the reactivity of the trimethylsilyl group and the sulfonate group. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The sulfonate group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Used as a reagent for introducing the trimethylsilyl group.

    Cyclopentanone: A precursor in the synthesis of Trimethylsilyl 2-oxocyclopentane-1-sulfonate.

    Sulfonic Acids: Compounds with similar sulfonate groups.

Uniqueness

This compound is unique due to its combination of a cyclopentane ring, a sulfonate group, and a trimethylsilyl group. This combination imparts specific reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

CAS No.

72458-55-0

Molecular Formula

C8H16O4SSi

Molecular Weight

236.36 g/mol

IUPAC Name

trimethylsilyl 2-oxocyclopentane-1-sulfonate

InChI

InChI=1S/C8H16O4SSi/c1-14(2,3)12-13(10,11)8-6-4-5-7(8)9/h8H,4-6H2,1-3H3

InChI Key

ZSZPQJVHLYOAAB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)C1CCCC1=O

Origin of Product

United States

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